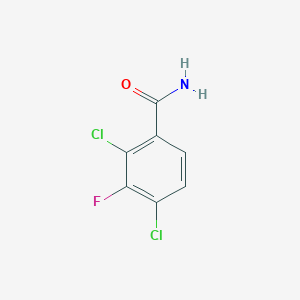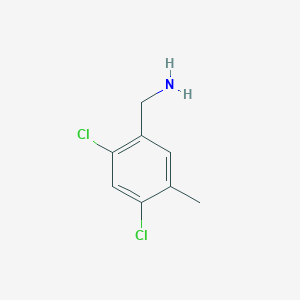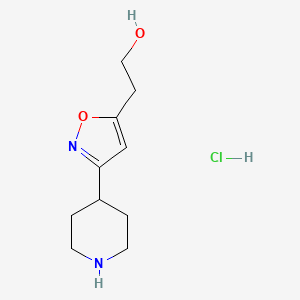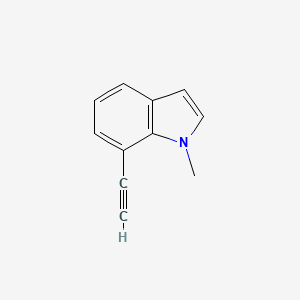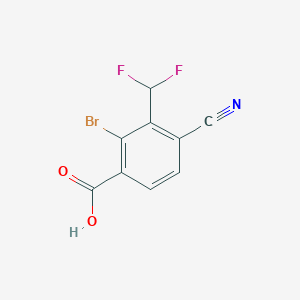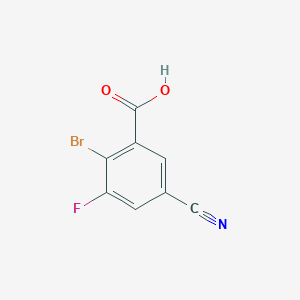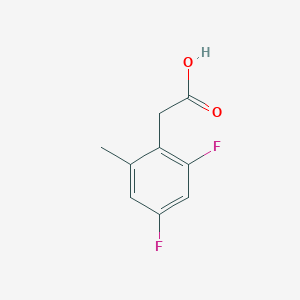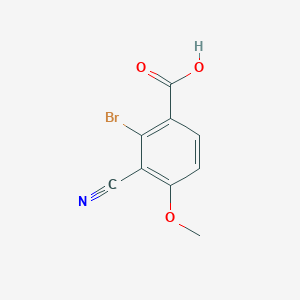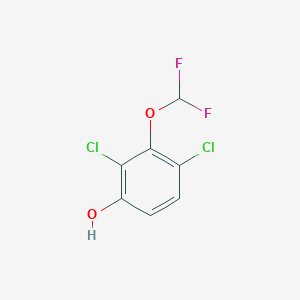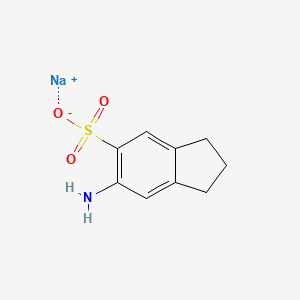
(4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanon
Übersicht
Beschreibung
(4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone is a chemical compound with the molecular formula C11H19FN2O and a molecular weight of 214.28 g/mol . It is characterized by the presence of a fluorine atom attached to a piperidine ring, which is connected to another piperidine ring via a methanone group . This compound is primarily used in research and development settings.
Wissenschaftliche Forschungsanwendungen
(4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of materials with specific properties.
Zukünftige Richtungen
Piperidine derivatives, such as “(4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone”, have shown promising results in various therapeutic applications . Further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria, may yield important antimalarial leads .
Vorbereitungsmethoden
The synthesis of (4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone typically involves the reaction of 4-fluoropiperidine with piperidin-4-ylmethanone under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route while ensuring the purity and yield of the compound are maintained .
Analyse Chemischer Reaktionen
(4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of (4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone involves its interaction with molecular targets in biological systems. The fluorine atom enhances the compound’s ability to interact with specific enzymes and receptors, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone can be compared with other similar compounds such as:
(4-Chloropiperidin-1-yl)(piperidin-4-yl)methanone: Similar structure but with a chlorine atom instead of fluorine.
(4-Bromopiperidin-1-yl)(piperidin-4-yl)methanone: Contains a bromine atom in place of fluorine.
(4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone: Features a methyl group instead of a halogen.
The uniqueness of (4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
(4-fluoropiperidin-1-yl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN2O/c12-10-3-7-14(8-4-10)11(15)9-1-5-13-6-2-9/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZXHOBXQZKYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC(CC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methanone, [4-(2-methoxyphenyl)-1-piperazinyl]-3-piperidinyl-](/img/structure/B1413348.png)

